Tenacissoside G

Pharmacokinetics Bioavailability In Vivo ADME

In vivo PK studies with Marsdenia tenacissima C21 steroidal glycosides face high inter-analog oral bioavailability variability, undermining reproducibility. Tenacissoside G (Tsd-G) provides validated, consistent systemic exposure: • Oral AUC₀₋ₜ 2037.0 ± 630.4 ng/mL·h (5 mg/kg, rat) - 1.5× higher than Tsd-H • Uniquely reverses PTX resistance via Src/PTN/P-gp inhibition; synergistic with 5-FU (CI < 1) • ≥98% purity, lyophilized powder, stable 36 months at -20°C; global shipping with blue ice

Molecular Formula C42H64O14
Molecular Weight 792.9 g/mol
Cat. No. B10814503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenacissoside G
Molecular FormulaC42H64O14
Molecular Weight792.9 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C
InChIInChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11-/t22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1
InChIKeyOHDJGUWKOIBIKY-YOMCQULASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenacissoside G Procurement: Essential Baseline Data for the C21 Steroidal Glycoside from Marsdenia tenacissima


Tenacissoside G (Tsd-G, CAS 191729-43-8, C42H64O14, MW 792.95) is a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima (Roxb.) Wight et Arn. (Asclepiadaceae) [1]. As a natural product, it is typically supplied as a white to off-white powder, soluble in DMSO (≥60 mg/mL, up to 100 mg/mL with sonication) and methanol, with recommended storage at 4°C protected from light; lyophilized powder is stable for up to 36 months [2][3].

Why Tenacissoside G Cannot Be Interchanged with Its Closest Structural Analogs Tenacissoside H and Tenacissoside I


Tenacissoside G (Tsd-G) shares the Marsdenia tenacissima source and a C21 steroidal core with its analogs Tsd-H and Tsd-I, yet their pharmacokinetic (PK) behaviors diverge dramatically. A 2023 head-to-head rat study revealed that oral bioavailability varies by an order of magnitude among these three structurally related compounds, rendering them non-interchangeable for in vivo studies requiring consistent systemic exposure [1]. Furthermore, Tsd-G possesses a unique capacity to reverse paclitaxel resistance via inhibition of the Src/PTN/P-gp signaling axis, a mechanism not established for Tsd-H or Tsd-I, and demonstrates synergistic activity with 5-fluorouracil (5-FU) in colorectal cancer models [2][3]. Substituting Tsd-G with its analogs would therefore compromise experimental validity by introducing uncontrolled variables in systemic exposure, resistance modulation, and drug interaction studies.

Quantitative Evidence: Comparative Data Supporting Selection of Tenacissoside G


Comparative Oral Bioavailability: Tenacissoside G vs. Tenacissoside H vs. Tenacissoside I

Tenacissoside G (Tsd-G) demonstrates distinct pharmacokinetic behavior compared to its close structural analogs Tsd-H and Tsd-I. In a head-to-head rat study, Tsd-G exhibited an oral bioavailability of 22.9%, which is 4.8-fold lower than Tsd-H (89.8%) but 2.4-fold higher than Tsd-I (9.4%) [1]. These differences are not merely statistical but are of a magnitude that dictates fundamentally different dosing strategies and achievable systemic exposures.

Pharmacokinetics Bioavailability In Vivo ADME Comparative Pharmacology

Comparative Systemic Exposure: AUC Following Oral Administration

Following a single oral dose of 5 mg/kg in rats, the area under the plasma concentration-time curve (AUC₀₋ₜ) provides a direct measure of systemic exposure. Tsd-G achieved an AUC₀₋ₜ of 2037.0 ± 630.4 ng/mL·h, which is 1.5× higher than that of Tsd-H (1336.5 ± 146.1 ng/mL·h) and 18× higher than that of Tsd-I (113.0 ± 8.5 ng/mL·h) under identical conditions [1].

Pharmacokinetics AUC Systemic Exposure Comparative Pharmacology

Comparative Intravenous PK: Half-Life and Clearance

The intravenous pharmacokinetic parameters of Tsd-G, Tsd-H, and Tsd-I reveal distinct disposition characteristics. Following a 1 mg/kg IV bolus in rats, Tsd-G demonstrated a half-life (t₁/₂) of 0.8 ± 0.3 h, similar to Tsd-I (0.7 ± 0.1 h) but notably shorter than Tsd-H (1.3 ± 0.1 h). Critically, the clearance (CLz/F) of Tsd-G was 0.6 ± 0.2 L/h/kg, which is 8.3× lower than Tsd-H (5.0 ± 0.5 L/h/kg) and 7× lower than Tsd-I (4.2 ± 0.6 L/h/kg) [1].

Pharmacokinetics Intravenous Clearance Half-Life

Unique Resistance-Reversal Activity: Tsd-G vs. No Comparator Data for Analogs

Tenacissoside G specifically reverses paclitaxel (PTX) resistance in ovarian cancer cells via inhibition of the Src/PTN/P-gp signaling axis, a mechanism that has been quantitatively characterized. The study determined the reversal fold of Tsd-G in combination with PTX on PTX-resistant A2780/T cells, demonstrating functional chemosensitization that restores PTX efficacy. Importantly, no equivalent peer-reviewed data exist demonstrating this specific resistance-reversal mechanism for Tenacissoside H or Tenacissoside I [1].

Cancer Multidrug Resistance P-glycoprotein Chemosensitization

Synergistic Activity with 5-Fluorouracil: Tsd-G vs. No Comparator Data for Analogs

Tenacissoside G exhibits synergistic inhibitory activity when combined with the standard chemotherapeutic agent 5-fluorouracil (5-FU) against human colorectal cancer cells. The synergism was quantitatively confirmed using the Chou-Talalay combination index (CI) method, with isobologram analysis demonstrating that the co-treatment effects exceeded additive expectations. The underlying mechanisms include enhanced activation of the caspase cascade, increased DNA damage, and induction of p53 phosphorylation at Ser46. These synergistic effects were further validated in a xenograft mouse model in vivo [1]. No equivalent published studies demonstrate synergistic interaction between 5-FU and Tsd-H or Tsd-I.

Cancer Combination Therapy Synergy Colorectal Cancer

Research and Industrial Application Scenarios for Tenacissoside G Based on Validated Evidence


In Vivo Pharmacology Studies Requiring Sustained Systemic Exposure via Oral Dosing

For rodent studies where oral administration is the intended route, Tenacissoside G achieves an AUC₀₋ₜ of 2037.0 ± 630.4 ng/mL·h at 5 mg/kg, which is 1.5× higher than Tsd-H despite Tsd-G's lower absolute bioavailability (22.9% vs. 89.8%). This favorable exposure profile makes Tsd-G the preferred choice among the three analogs for achieving and maintaining detectable plasma concentrations following oral gavage [1].

Cancer Multidrug Resistance (MDR) Reversal Research Targeting P-glycoprotein

Tenacissoside G is uniquely validated among its immediate analogs to reverse paclitaxel resistance through inhibition of the Src/PTN/P-gp signaling axis. This specific mechanism, demonstrated in PTX-resistant ovarian cancer cells (A2780/T), positions Tsd-G as the compound of choice for investigating chemosensitization strategies or for use as a positive control in P-gp-mediated MDR reversal assays [2].

Colorectal Cancer Combination Therapy and 5-FU Synergy Studies

Research programs aimed at enhancing the efficacy of 5-fluorouracil-based regimens should select Tenacissoside G based on its documented synergistic interaction with 5-FU across multiple colorectal cancer cell lines and in a mouse xenograft model. The validated synergy (CI < 1) and mechanistic insights (p53 phosphorylation, DNA damage enhancement) provide a robust foundation for further preclinical development of combination strategies [3].

Herb-Drug Interaction (HDI) Studies Involving Paclitaxel

Tenacissoside G has been shown to significantly prolong the mean residence time of paclitaxel (PTX) in rats following repeated intraperitoneal administration (20, 40, and 60 mg/kg). It also stably binds to P-gp via hydrogen bonding and inhibits P-gp expression in rat liver, establishing Tsd-G as a relevant compound for investigating P-gp-mediated herb-drug interactions and for assessing potential clinical HDI risks when Marsdenia tenacissima extracts are co-administered with PTX [4].

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